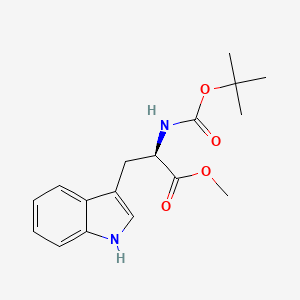

Boc-D-Trp-OMe

Description

Significance of D-Tryptophan Derivatives in Chiral Organic Chemistry

Chirality, or the "handedness" of molecules, is a fundamental concept in organic chemistry, with profound implications in pharmacology and materials science. D-amino acids, the enantiomeric counterparts to the more common L-amino acids found in nature, are crucial components in the synthesis of molecules with specific three-dimensional arrangements. D-tryptophan and its derivatives are of particular interest due to the unique properties conferred by the indole (B1671886) side chain.

The incorporation of D-tryptophan into peptides can induce specific secondary structures, such as β-turns and helices, which are critical for biological activity. mdpi.com Furthermore, D-tryptophan derivatives are key precursors in the synthesis of a wide range of bioactive compounds, including peptide antibiotics and immunosuppressive agents. researchgate.netsemanticscholar.org The ability to selectively introduce a D-tryptophan residue allows chemists to fine-tune the pharmacological profile of a molecule, often leading to enhanced stability against enzymatic degradation and improved receptor binding affinity. The synthesis of optically pure D-tryptophan derivatives is therefore a significant area of research, with both chemical and enzymatic methods being employed to achieve high enantiomeric purity. google.comrsc.orgacs.org

Strategic Role of Nα-tert-Butyloxycarbonyl (Boc) and Methyl Ester Protecting Groups in Amino Acid Chemistry

The success of complex multi-step syntheses, particularly in peptide chemistry, hinges on the use of protecting groups. springernature.com These are chemical moieties that temporarily block a reactive functional group, preventing it from participating in unwanted side reactions. organic-chemistry.org The choice of protecting groups is critical and is guided by their stability under certain reaction conditions and the ease and selectivity of their removal. organic-chemistry.org

Nα-tert-Butyloxycarbonyl (Boc) Group:

The Boc group is a widely used protecting group for the α-amino function of amino acids. genscript.com Its popularity stems from its stability to a broad range of reaction conditions, including those that are basic, while being easily removable under mild acidic conditions, typically with trifluoroacetic acid (TFA). chemistrysteps.comwikipedia.org This orthogonality allows for the selective deprotection of the amino group without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.comwikipedia.org

Methyl Ester (OMe) Group:

The carboxyl group of an amino acid is commonly protected as a methyl ester. libretexts.org This is an effective strategy to prevent the carboxyl group from reacting during coupling reactions. The methyl ester can be introduced through standard esterification methods and is stable to the acidic conditions used for Boc group removal. libretexts.org It can be selectively cleaved under mild basic conditions, for instance, through hydrolysis with aqueous sodium hydroxide (B78521), or in some cases, with lithium iodide. libretexts.orgsci-hub.st This differential stability of the Boc and methyl ester protecting groups allows for a stepwise and controlled assembly of peptide chains.

Overview of Boc-D-Trp-OMe as a Fundamental Chiral Building Block for Complex Molecule Synthesis

This compound combines the desirable features of a D-amino acid with a robust and orthogonal protecting group strategy. This makes it an invaluable chiral building block for the synthesis of complex molecules, particularly peptides. The pre-installed protecting groups on this compound allow for its direct use in peptide synthesis without the need for separate protection steps.

In a typical synthetic sequence, the free carboxyl group of this compound can be activated and coupled with the free amino group of another amino acid or peptide fragment. prepchem.com Subsequently, the Boc group can be selectively removed to expose the amino group of the D-tryptophan residue, which is then ready for coupling with the next amino acid in the sequence. This iterative process forms the basis of both solution-phase and solid-phase peptide synthesis. nih.gov

The use of this compound has been documented in the synthesis of various peptides and complex organic molecules. For instance, it has been utilized in the preparation of di- and tripeptides with high yields and enantiomeric purity. Its role extends to the synthesis of larger, more complex structures, such as the octapeptide drug, Octreotide (B344500). wipo.int

Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-D-Trp-OH | 5241-64-5 | C₁₆H₂₀N₂O₄ | 304.34 |

| Boc-L-Trp-OMe | 33900-28-6 | C₁₇H₂₂N₂O₄ | 318.36 iris-biotech.de |

| Boc-Trp-D-Phe-OMe | - | C₂₆H₃₁N₃O₅ | 465.5 nih.gov |

| Boc-D-Trp-Lys(Cbz)-OMe | 68802-79-9 | C₃₁H₄₀N₄O₇ | 580.67 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401192391 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151872-21-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151872-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-tryptophan methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401192391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc D Trp Ome and Its Analogues

Established Chemical Routes for the Preparation of Boc-D-Trp-OMe

Established chemical routes for the preparation of this compound typically involve the protection of D-tryptophan with the Boc group and esterification of the carboxylic acid with methanol (B129727).

One general approach for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method has been shown to be convenient for the preparation of methyl esters of various carboxylic acids, including N-Boc-alpha-amino acids and other amino acid methyl esters. mdpi.com For instance, L-tryptophan methyl ester hydrochloride can be synthesized by adding TMSCl dropwise to a solution of L-tryptophan in methanol and stirring the mixture. rsc.org While this specific example is for the L-enantiomer, the principle of methyl ester formation is applicable to D-tryptophan.

The Boc protection of the amino group is commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. For example, N-Boc-L-tryptophan has been synthesized by reacting L-tryptophan with di-tert-butyl dicarbonate in a water-dioxane mixture in the presence of NaOH. nih.gov Applying this methodology to D-tryptophan would yield N-Boc-D-tryptophan. Subsequent esterification with methanol under acidic conditions would then provide this compound.

Another method for synthesizing D-tryptophan methyl ester hydrochloride involves reacting D-tryptophan with methyl sulfonate in a solvent at elevated temperatures (25-100°C) to generate D-tryptophan methyl ester sulfonate. chemicalbook.com This sulfonate salt is then dissolved in water, and the pH is adjusted to alkaline to convert it to D-tryptophan methyl ester. chemicalbook.com Extraction with an organic solvent and subsequent drying and treatment with dry hydrogen chloride gas yields D-tryptophan methyl ester hydrochloride. chemicalbook.com This hydrochloride salt could then be subjected to Boc protection to obtain this compound.

This compound can also be an intermediate in the synthesis of larger peptides. For example, a protected hexapeptide Boc-D-Phe-Cys(Trt)-Phe-D-Trp-Lys(Boc)-Thr-OMe was prepared by condensing a protected dipeptide with a protected tetrapeptide, where the D-Trp residue was already incorporated in a protected form with a methyl ester. wipo.int

Enantioselective Synthesis of D-Tryptophan and its Methyl Esters

Enantioselective synthesis is crucial for obtaining D-tryptophan and its derivatives in high optical purity. Several strategies have been developed to achieve this, including chiral auxiliary-mediated approaches, asymmetric catalysis, and methods involving biosynthetic pathway intermediates.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are often employed to control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer. The Schöllkopf chiral auxiliary is a well-established tool for the asymmetric synthesis of amino acids, including tryptophan derivatives. tandfonline.comnih.govcapes.gov.bracs.orgnih.govacs.org

The Schöllkopf method typically involves the alkylation of a chiral, non-racemic glycine (B1666218) enolate equivalent derived from the auxiliary with an indole (B1671886) derivative. tandfonline.comnih.govcapes.gov.bracs.orgnih.govacs.org For instance, the Schöllkopf chiral auxiliary has been used to prepare optically active 6-methoxy-D-tryptophan ethyl ester, an intermediate in the synthesis of indole alkaloids. tandfonline.com The method involves the alkylation of the chiral auxiliary with a suitable indole derivative, followed by hydrolysis to cleave the newly synthesized amino acid ester from the auxiliary. tandfonline.comnih.govcapes.gov.brnih.govacs.org This approach allows for the synthesis of D-tryptophan isomers from inexpensive L-valine. nih.govcapes.gov.br

The high diastereoselectivity achieved with the Schöllkopf auxiliary allows for the synthesis of alpha-substituted amino acid methyl esters with high optical purity. nih.gov Subsequent modifications and deprotection steps can then yield the desired this compound or its analogues.

Asymmetric Catalysis in Tryptophan Derivative Synthesis

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction. This approach is highly attractive due to the potential for high efficiency and catalyst turnover.

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in different immiscible phases, often using a catalyst to transfer one reactant into the other phase. Chiral phase-transfer catalysts have been successfully applied in the enantioselective synthesis of amino acids, including tryptophan derivatives. thieme-connect.comacs.orgresearchgate.net

Enantioselective phase-transfer-catalyzed alkylation of glycine derivatives has been reported for the synthesis of tryptophan analogues. thieme-connect.comresearchgate.net This method often involves the reaction of a protected glycine ester with an indole derivative in the presence of a chiral quaternary ammonium (B1175870) salt catalyst under phase-transfer conditions. thieme-connect.com This one-pot reaction can avoid the need for protecting and deprotecting the indole nitrogen. thieme-connect.com High enantiomeric excess can be achieved using this approach. thieme-connect.comresearchgate.net

Transition metal catalysis plays a significant role in modern organic synthesis, enabling various transformations with high selectivity. Iridium-catalyzed C-H borylation is one such method that has been applied to the functionalization of tryptophan derivatives. nih.govacs.orgbc.edunih.govnih.govmsu.edu

While Ir-catalyzed C-H borylation is primarily used for functionalizing the indole ring of tryptophan, it can be relevant for synthesizing substituted this compound analogues. This method allows for the regioselective introduction of boryl groups onto the indole core, which can then be further transformed. nih.govacs.orgbc.edunih.govnih.govmsu.edu Studies have shown the feasibility of Ir-catalyzed borylation of protected tryptophan derivatives, including those with Boc protection. msu.edu For instance, N-Boc-L-tryptophan methyl ester has been subjected to Ir-catalyzed C-H borylation conditions to introduce a boryl group at the C2 position of the indole ring. nih.gov While this example is for the L-enantiomer, similar methodologies could potentially be applied to the D-isomer to synthesize this compound analogues with specific substituents on the indole ring.

Palladium-catalyzed reactions, such as heteroannulation and C-H glycosylation, have also been utilized in the asymmetric synthesis of tryptophan analogues. nih.govcapes.gov.brchinesechemsoc.org A palladium-catalyzed heteroannulation reaction has been developed for the synthesis of optically active tryptophan derivatives, including 6-methoxy-D-tryptophan. nih.govcapes.gov.br This method involves the reaction of substituted o-iodoanilines with internal alkynes, where the alkyne component is prepared using a chiral auxiliary. nih.govcapes.gov.br

Phase-Transfer Catalysis for Chiral Tryptophan Derivatives

Strategies Involving Biosynthetic Pathway Intermediates

Biosynthetic pathways offer a natural route to amino acids, and strategies involving enzymes from these pathways or engineered variants can be used for the enantioselective synthesis of D-tryptophan and its derivatives. google.comresearchgate.netnih.govacs.orgnih.govlibretexts.orgmdpi.comresearchgate.netnih.govwikipedia.orgnih.gov

The natural biosynthesis of L-tryptophan involves the enzyme tryptophan synthase, which catalyzes the formation of L-tryptophan from indole and L-serine. nih.govlibretexts.orgresearchgate.netwikipedia.orgnih.gov While this enzyme typically produces the L-enantiomer, engineered enzymes and biocatalytic cascades have been developed to access D-tryptophan derivatives. google.comresearchgate.netnih.govacs.orgmdpi.comnih.govnih.gov

One approach involves the use of D-amino acid aminotransferases (DAATs) which can catalyze the asymmetric synthesis of D-amino acids from alpha-keto acids. researchgate.netnih.gov Biocatalytic cascades have been designed that couple the synthesis of L-tryptophan derivatives with enzymatic stereoinversion to yield the D-enantiomers. nih.govacs.orgnih.gov For example, a three-enzyme system coupling tryptophan synthase, L-amino acid deaminase, and a stereoselective D-aminotransferase variant has been used for the synthesis of various D-tryptophan derivatives with high enantiomeric excess. nih.govacs.org

Another enzymatic method involves the use of tryptophanase, an enzyme that typically degrades L-tryptophan but has shown flexible enantioselectivity in the presence of certain additives like diammonium hydrogenphosphate, allowing for the synthesis of L-tryptophan from D-serine. mdpi.comnih.govresearchgate.net While this specific example yields the L-isomer, research into modifying enzyme activity highlights the potential of biocatalysis for accessing non-natural amino acid enantiomers.

Biocatalytic stereoinversion of L-tryptophan to D-tryptophan has also been demonstrated using enzymes like the single-module non-ribosomal peptide synthetase IvoA. google.com This enzyme catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with high conversion and enantiomeric excess. google.com Such biocatalytic methods offer environmentally friendly and highly selective routes to D-tryptophan, which can then be protected and esterified to form this compound.

Table: Selected Synthetic Methods for Tryptophan Derivatives

| Method Type | Specific Method / Catalyst | Tryptophan Derivative Synthesized (Example) | Enantioselectivity | Reference |

| Established Chemical Routes | Reaction with Methyl Sulfonate | D-tryptophan methyl ester hydrochloride | Not specified | chemicalbook.com |

| Established Chemical Routes | Boc Protection with (Boc)₂O | N-Boc-L-tryptophan | L-isomer | nih.gov |

| Enantioselective Synthesis | Schöllkopf Chiral Auxiliary | 6-methoxy-D-tryptophan ethyl ester | High de / ee | tandfonline.comnih.govcapes.gov.brnih.govacs.org |

| Asymmetric Catalysis (PTC) | Chiral Quaternary Ammonium Salt PTC | D-tryptophan derivatives | High ee | thieme-connect.comresearchgate.net |

| Asymmetric Catalysis (Transition Metal) | Ir-catalyzed C-H Borylation | 2-Bpin-L-tryptophan methyl ester | L-isomer | nih.gov |

| Asymmetric Catalysis (Transition Metal) | Pd-catalyzed Heteroannulation | 6-methoxy-D-tryptophan | High ee | nih.govcapes.gov.br |

| Biosynthetic Pathway Intermediates | D-amino acid aminotransferases (DAATs) | D-amino acids (general) | High ee | researchgate.netnih.gov |

| Biosynthetic Pathway Intermediates | Biocatalytic Cascade (TrpS, LAAD, DAAT) | D-tryptophan derivatives | High ee | nih.govacs.org |

| Biosynthetic Pathway Intermediates | IvoA enzyme (Stereoinversion) | D-tryptophan | High ee | google.com |

Regioselective Functionalization of the Indole Moiety in Protected Tryptophan Derivatives

The indole ring of tryptophan presents multiple sites for functionalization (C2, C3, C4, C5, C6, C7, and the indole nitrogen). Regioselective modification of these positions is crucial for synthesizing targeted tryptophan analogues with specific properties. nih.govmdpi.com

Site-Selective C-H Functionalization Strategies (C2, C3, C7)

Site-selective C-H functionalization of protected tryptophan derivatives allows for direct introduction of new functionalities onto the indole core. The C2 and C3 positions of the indole ring are generally more reactive towards C-H functionalization compared to the C4-C7 positions on the benzene (B151609) ring. chim.it

C2 Functionalization: Direct C2-arylation and alkylation of N-protected tryptophan methyl ester have been reported. beilstein-journals.org Photocatalytic methods have emerged as a mild and efficient approach for the C2-alkylation of tryptophan and tryptophan-containing peptides using visible light irradiation. rsc.orgacs.org Photoredox arylation using aryldiazonium salts under mild, metal-free conditions has also been shown to regioselectively introduce aryl groups at the C2 position of indoles and tryptophan derivatives. researchgate.netnih.gov Palladium-catalyzed undirected C2-selective C-H arylation of tryptophan in peptides has also been explored. capes.gov.br

C3 Functionalization: The C3 position is known to undergo functionalization via electrophilic aromatic substitution. chim.it Alkylation reactions at the indole C3 position can introduce substituted aminomethyl groups and create new stereogenic centers. researchgate.net

C7 Functionalization: Selective functionalization at the indole C7 position of tryptophan and tryptamine (B22526) derivatives is particularly challenging due to its lower reactivity compared to C2. acs.orgnih.gov However, methods utilizing metal-catalyzed C-H borylation have been developed to achieve C7 functionalization. acs.orgnih.govnih.gov Rhodium-catalyzed regioselective C7-H functionalization of protected tryptophans with quinones has also been accomplished using a pivaloyl directing group. researchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the indole ring in tryptophan derivatives provides versatile intermediates for further functionalization via cross-coupling reactions. Enzymatic halogenation using flavin adenine (B156593) dinucleotide dependent halogenases allows for regioselective bromination at the C5, C6, or C7 positions of L-tryptophan. researchgate.netresearchgate.netuni-bielefeld.de These halogenated intermediates can then be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl substituents. researchgate.netresearchgate.netuni-bielefeld.de Negishi cross-coupling has also been applied to alkylate halogenated tryptophan derivatives.

Arylation and Alkylation Methodologies for Indole Modification

Arylation and alkylation of the indole moiety are key strategies for modifying the properties of tryptophan derivatives. As mentioned earlier, C-H functionalization provides direct routes to arylated and alkylated products at specific positions like C2 and C7. beilstein-journals.orgrsc.orgacs.orgresearchgate.netnih.govcapes.gov.brresearchgate.net Cross-coupling reactions following halogenation also enable the introduction of aryl and alkyl groups. researchgate.netresearchgate.netuni-bielefeld.de Friedel-Crafts alkylation of indoles is another method for synthesizing alkylated indoles, including tryptophan derivatives. researchgate.net

Site-Selective Deuteration and Isotopic Labeling Approaches

Isotopic labeling, particularly deuteration, is important for applications such as tracking metabolites in drug development and studying protein turnover. acs.org Methodologies for programmable, regioselective deuterium (B1214612) incorporation into indoles have been developed. Palladium catalysis in the presence of deuterated acetic acid can lead to hydrogen isotope exchange at the C2 and C3 positions. acs.orgnih.govworktribe.com Selective C2-deuteration of indoles without directing groups has been achieved using Pd(OAc)2 catalyzed reactions with CD3CO2D. worktribe.com A two-step procedure involving Ir-catalyzed C-H borylation followed by Ir-catalyzed C-2-deborylative deuteration has been reported for the synthesis of 2-deuterated L-tryptophan methyl ester. nih.gov

Table 1: Examples of Site-Selective Deuteration of Protected Tryptophan

| Substrate | Conditions | Position(s) Deuterated | Deuterium Incorporation (%) | Citation |

| Boc/Fmoc-Trp-OH | Pd(OAc)2, NaOAc, CD3CO2D/dioxane, 120°C, K2CO3 | C2 | 56 | acs.orgnih.gov |

| N-Boc-L-Trp methyl ester | Ir-catalyzed borylation, then Ir-catalyzed deuteration in THF/D2O | C2 | ~90 (inseparable mixture) | nih.gov |

Derivatization at the Amino Acid Backbone of this compound

Modifications to the amino acid backbone of this compound can also be performed to alter its properties or to conjugate it to other molecules.

Modifications at the Alpha-Carbon

The alpha-carbon is a key site for modification. While direct functionalization of the alpha-carbon in this compound is less commonly discussed in the provided search results compared to indole modifications, the synthesis of beta³-tryptophan derivatives through enantioselective Friedel-Crafts alkylation of indoles with protected aminomethylenemalonates represents a method that effectively modifies the carbon chain adjacent to the indole, impacting the alpha-carbon's environment in the resulting non-canonical amino acid. researchgate.net Additionally, methods for synthesizing C-alpha-mannosyl tryptophan via palladium-catalyzed C-H glycosylation highlight the potential for complex modifications at or near the alpha-carbon position. chinesechemsoc.org

Table 2: Selected Examples of Tryptophan Derivative Functionalization

| Functionalization Type | Position(s) | Reagents/Conditions | Example Product Type | Citation |

| Halogenation/Arylation | C5, C6, C7 | Enzymatic halogenation, then Pd-catalyzed Suzuki-Miyaura | Aryl-substituted tryptophan | researchgate.netresearchgate.netuni-bielefeld.de |

| Alkylation | C2 | Photocatalytic, α-bromo-carbonyl compounds | Alkylated tryptophan | rsc.orgacs.org |

| Arylation | C2 | Photoredox, aryldiazonium salts | Arylated tryptophan | researchgate.netnih.gov |

| Borylation | C7 | Ir-catalyzed C-H borylation | C7-borylated tryptophan | acs.orgnih.govnih.gov |

| Alkylation | C3 | Friedel-Crafts alkylation | Alkylated indoles/tryptophan | researchgate.net |

| Deuteration | C2, C3 | Pd-catalyzed, CD3CO2D | Deuterated indoles/tryptophan | acs.orgnih.govworktribe.com |

| Deuteration | C2 | Ir-catalyzed borylation/deuteration | C2-deuterated tryptophan | nih.gov |

Amide Bond Formation and Peptide Coupling Strategies

Common coupling reagents are utilized to mediate amide bond formation. These include carbodiimides in combination with additives (e.g., EDCI/HOBt), uronium or phosphonium (B103445) salts (e.g., HATU/HOAt, TBTU/HOBt), and other activating agents like DEPBT or T3P. prepchem.comresearchgate.netluxembourg-bio.commdpi.commdpi.commdpi.comacs.org The choice of coupling agent and reaction conditions is crucial for achieving high yields, minimizing racemization, and ensuring compatibility with the protecting groups present. Studies have investigated the effectiveness of different coupling reagents in forming peptide bonds with Boc-protected amino acids, including tryptophan derivatives. luxembourg-bio.commdpi.comacs.org For instance, DEPBT has been shown to be an efficient coupling reagent for amide bond formation with resistance to racemization. luxembourg-bio.com T3P has also been reported to mediate fast solution-phase peptide synthesis with high efficiency and low epimerization. mdpi.com

Solution-Phase Peptide Synthesis Using this compound

Solution-phase peptide synthesis involves conducting coupling and deprotection steps in a homogeneous solution. This approach is often favored for the synthesis of shorter peptides or for the preparation of peptide fragments that can later be coupled. This compound can be employed as a coupling partner in solution-phase synthesis, reacting with an amino component to form a new peptide bond.

Research has demonstrated the use of Boc-Trp-OMe (the L-isomer, but principles are applicable to the D-isomer) in solution-phase coupling reactions. For example, Boc-Trp-OH has been coupled with His(1-Bzl)-OMe using TBTU/HOBt/DIEA in DMF under microwave irradiation to form dipeptides. researchgate.netresearchgate.net Another study reported the preparation of Boc-Leu-DTrp-OMe by coupling Boc-Leu-OH with DTrp-OMe HCl using EDCI/HOBt in dichloromethane. prepchem.com Solution-phase synthesis has also been applied to the preparation of larger peptides containing Boc-D-Trp residues, such as in the synthesis of octreotide (B344500) analogues where protected peptide fragments are coupled in solution. wipo.intgoogle.comgoogle.com

The efficiency and purity of the resulting peptides in solution-phase synthesis are influenced by factors such as the choice of solvent, coupling reagent, reaction temperature, and concentration. Environmentally benign protocols using water as a solvent under microwave irradiation have also been explored for solution-phase peptide synthesis involving Boc-protected amino acids. researchgate.netresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, involves the stepwise assembly of a peptide chain while it is attached to an insoluble solid support or resin. iris-biotech.denih.gov The Boc strategy for SPPS utilizes the acid-labile Boc group for temporary Nα-protection and typically relies on strong acid, such as trifluoroacetic acid (TFA), for deprotection at each step and for cleavage of the final peptide from the resin. iris-biotech.denih.govnih.gov

In standard Boc-SPPS, amino acids with a free carboxyl group (and protected side chains and Nα-amine) are sequentially coupled to the growing peptide chain anchored to the resin via its C-terminus. While Boc-D-Trp-OH (with a free carboxyl group) is a common building block in Boc-SPPS smolecule.com, this compound, having a protected carboxyl group, is not typically used for chain elongation in the conventional C-terminal to N-terminal SPPS approach where the carboxyl group is activated for coupling to the resin or the next amino group.

However, protected amino acid methyl esters can be involved in SPPS strategies in other ways, such as being attached to a resin through a side chain or used in convergent approaches where protected peptide fragments (potentially with a C-terminal methyl ester) are synthesized in solution and then coupled on solid phase. Cleavage from certain resins or specific synthesis strategies can also yield peptide methyl esters. sigmaaldrich.comgoogle.com The use of Boc-protected tryptophan derivatives in SPPS requires careful consideration of side-chain protection for the indole nitrogen of tryptophan, as it can be susceptible to modification during acidic deprotection and cleavage steps. sigmaaldrich.combzchemicals.comthermofisher.com The use of N-in-formyl or N-in-Boc protection for tryptophan is often recommended in Boc-SPPS to prevent side reactions. sigmaaldrich.combzchemicals.comthermofisher.comiris-biotech.demedchemexpress.comacs.orgiris-biotech.de

Microwave-Assisted Peptide Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in peptide synthesis, significantly reducing reaction times and often improving yields and purity in both solution-phase and solid-phase approaches. researchgate.netresearchgate.netnih.govnih.gov The application of microwave energy accelerates the coupling and deprotection steps by rapidly heating the reaction mixture.

Microwave-assisted protocols have been developed for peptide synthesis utilizing Boc-protected amino acids, including tryptophan derivatives. Studies have reported the use of Boc-Trp-OH in microwave-assisted solution-phase couplings. researchgate.netresearchgate.net Microwave irradiation has also been applied to solid-phase peptide synthesis, accelerating Fmoc deprotection and amino acid coupling steps. nih.gov While the direct use of this compound as a primary building block in microwave-assisted SPPS chain elongation is not commonly described, microwave technology can be integrated into various steps of peptide synthesis where this compound or peptides containing this residue are involved, such as fragment couplings or modifications. nih.gov

Research indicates that microwave-assisted peptide synthesis can be performed in various solvents, including conventional organic solvents like DMF and even environmentally friendly solvents like water, using appropriate coupling reagent combinations. researchgate.netresearchgate.netresearchgate.net

Cleavage and Deprotection Strategies for Boc and Methyl Ester Groups in Tryptophan Derivatives

Following peptide synthesis, the temporary protecting groups, such as the Boc group on the Nα-amine and the methyl ester on the C-terminus (if present), must be selectively removed to obtain the free peptide. The lability of these groups dictates the deprotection conditions.

The Boc group is acid-labile and is typically removed by treatment with a strong organic acid, most commonly trifluoroacetic acid (TFA). nih.govnih.govsigmaaldrich.combzchemicals.comthermofisher.comresearchgate.net The deprotection is usually carried out at room temperature, and the reaction time depends on the specific peptide sequence and the acid concentration. During Boc deprotection with TFA, highly reactive tert-butyl cations are generated, which can react with sensitive amino acid residues, particularly tryptophan, tyrosine, methionine, and cysteine, leading to undesired side products. sigmaaldrich.combzchemicals.comthermofisher.com To mitigate these side reactions, scavengers are commonly added to the cleavage cocktail. sigmaaldrich.combzchemicals.comthermofisher.com Common scavengers include triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT). sigmaaldrich.comthermofisher.com The use of N-in-protected tryptophan derivatives, such as Boc-Trp(For)-OH or Fmoc-Trp(Boc)-OH, is highly recommended in Boc chemistry to protect the indole nitrogen of tryptophan from modification during acidic cleavage. sigmaaldrich.combzchemicals.comthermofisher.comiris-biotech.demedchemexpress.comacs.orgiris-biotech.de

The methyl ester group is typically cleaved by saponification under basic conditions, commonly using aqueous solutions of alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). uni-due.dersc.orgnih.govgoogle.com This reaction is usually performed in a solvent mixture containing water and an organic co-solvent like methanol or tetrahydrofuran. uni-due.dersc.orggoogle.com Saponification releases the free carboxylic acid. Care must be taken to control the reaction time and temperature during saponification to avoid side reactions like epimerization of chiral centers, particularly at the C-terminus.

In some cases, it may be possible to cleave both the Boc group and the methyl ester simultaneously, although this requires specific conditions and may not be suitable for all peptide sequences. One study reported the simultaneous cleavage of Boc and methyl ester groups from a protected tryptophan derivative using HCl under heating conditions. Another method for Boc deprotection involves the use of oxalyl chloride in methanol. rsc.org

Advanced Applications in Contemporary Organic and Bioorganic Chemistry

Utilisation in Complex Peptide Synthesis

The deliberate inclusion of non-canonical amino acids, including their D-enantiomers, represents a pivotal strategy in peptide science. This approach aims to augment stability, modulate biological activity, and explore novel structural motifs. In this context, Boc-D-Trp-OMe serves as a protected form of D-tryptophan, thereby facilitating its seamless integration into peptide chains through established peptide coupling techniques.

Incorporation of D-Tryptophan Residues into Synthetic Peptides

This compound is actively employed in both solution-phase and solid-phase peptide synthesis (SPPS) for the precise, site-specific incorporation of D-tryptophan. The Boc group, being acid-labile, can be selectively removed under acidic conditions, typically using trifluoroacetic acid, thus enabling the formation of subsequent peptide bonds. The methyl ester can either be hydrolyzed at a later stage to yield the free carboxylic acid or be retained to modify the C-terminus of the peptide, potentially influencing its lipophilicity and interactions with biological systems nih.gov. The application of protected D-amino acids like this compound is paramount for mitigating racemization during peptide coupling reactions, thereby preserving the stereochemical fidelity of the synthesized peptide.

Preparation of Peptidomimetics and Natural Product Analogues Containing D-Tryptophan

Peptidomimetics are compounds designed to emulate the structural or functional attributes of peptides, often exhibiting superior pharmacological profiles, including enhanced metabolic stability or improved oral bioavailability mdpi.com. This compound serves as a valuable building block in the synthesis of peptidomimetics that incorporate a D-tryptophan moiety. The indole (B1671886) side chain provides a recognition element, while the presence of the D-configuration can influence the molecule's conformation and its interactions with biological targets. Similarly, a considerable number of natural products contain tryptophan or modified tryptophan residues. This compound can be utilized as a starting material or an intermediate in the synthesis of analogues of these natural products. For instance, it can be employed in the preparation of modified tryptophan derivatives that are subsequently incorporated into the structures of complex natural products or their simplified analogues rsc.org. Studies have demonstrated the synthesis of dipeptides incorporating D-tryptophan methyl ester for applications such as cellular imaging rsc.org.

Role as a Precursor for Bioactive Compounds in Medicinal Chemistry Research

Beyond its applications in peptide synthesis, this compound demonstrates significant versatility as a precursor for the synthesis of a variety of bioactive compounds. This is particularly relevant in the development of non-canonical amino acid derivatives and the synthesis of indole-containing alkaloids.

Development of Non-Canonical Amino Acid Derivatives

The inherent functional groups within this compound, namely the Boc-protected amine, the methyl ester, and the indole ring, permit a wide array of chemical transformations. These modifications can lead to the generation of novel non-canonical amino acid derivatives with altered physicochemical properties and distinct biological activities compared to the parent D-tryptophan. Modifications can be performed at the indole nitrogen through N-alkylation, on the indole ring carbons via reactions such as halogenation, borylation, or alkylation, or by transforming the ester or protected amine functionalities nih.govnih.govchemrxiv.org. This compound can serve as a starting material for the creation of D-tryptophan analogues bearing substituents on the indole ring, which are subsequently utilized to investigate structure-activity relationships in medicinal chemistry research rsc.org.

Synthesis of Indole-Containing Alkaloids and Related Structures

Indole alkaloids constitute a vast and diverse class of natural products known for their significant biological activities. Many of these compounds are biosynthetically derived from tryptophan. This compound, possessing the indole core and the D-amino acid stereochemistry, can function as a chiral building block in the synthesis of complex indole-containing alkaloids and related structural motifs nih.govacs.orgjst.go.jp. Synthetic strategies often involve chemical transformations of the amino acid portion and modifications or elaborations of the indole ring system to construct the core scaffold of the target alkaloid. For example, Boc-protected D-tryptophan derivatives have been employed in the synthesis of intermediates relevant to epidithiodioxopiperazine natural products, including chetomin (B1668609) nih.gov. The intrinsic stereochemistry of the compound is particularly advantageous for achieving stereoselective synthesis of chiral indole alkaloids.

Bioconjugation and Late-Stage Functionalization Methodologies

Bioconjugation and late-stage functionalization involve the selective modification of complex biomolecules, such as peptides and proteins, often to impart new properties or functions. Tryptophan, despite being one of the least abundant amino acids in proteins (approximately 1-1.13% in eukaryotes), is present in about 90% of proteins, making it an attractive target for site-selective modification nih.govrsc.orgresearchgate.netnih.govrsc.orgchinesechemsoc.org. The indole side chain of tryptophan possesses distinct chemical reactivity due to its electron-rich π-system, which can be exploited for various chemical transformations under controlled conditions nih.govresearchgate.netnih.gov. This selective reactivity allows for the modification of peptides and proteins at specific sites, minimizing undesired side reactions and leading to homogeneous products.

The development of efficient and selective methods for tryptophan modification is crucial for applications ranging from fundamental biological studies to the creation of novel therapeutics like antibody-drug conjugates nih.govresearchgate.net. Late-stage functionalization, in particular, allows for the diversification of pre-synthesized or naturally occurring peptides and proteins without the need for extensive re-synthesis.

Site-Selective Modification of Peptides and Proteins via Tryptophan Residues

Site-selective modification of tryptophan residues has been achieved through various chemical strategies, leveraging the unique reactivity of the indole ring. These methods often target specific positions on the indole nucleus, such as the C2, N1, or less commonly, the aromatic ring carbons .

One approach involves redox-based strategies that mimic biological oxidative cyclization reactions. The Tryptophan Chemical Ligation by Cyclization (Trp-CLiC) method, for instance, utilizes oxaziridine (B8769555) reagents for efficient and specific tryptophan labeling on peptides and proteins nih.govnih.govresearchgate.net. This method has reaction rates comparable to traditional click chemistry and can be used for profiling hyperreactive tryptophan sites nih.govnih.gov.

Photochemical methods have also emerged as powerful tools for tryptophan modification. Reactions employing electron-responsive N-carbamoylpyridinium salts and UV-B light can achieve selective modification of tryptophan residues in peptides and small proteins via photoinduced electron transfer (PET) researchgate.netnih.govacs.org. This method exhibits excellent site selectivity for tryptophan and is compatible with pure aqueous conditions nih.govacs.org. Studies have shown its applicability to peptides containing D-tryptophan residues, such as Octreotide (B344500) acs.org.

Electrochemical methods offer another avenue for selective tryptophan functionalization. Recent work has demonstrated the electrochemical bioconjugation of tryptophan with thiophenols, enabling the formation of C-S bonds at the tryptophan residue researchgate.netacs.org. This method, utilizing cost-effective electrodes and low current, has shown high selectivity for tryptophan over other residues like tyrosine and is applicable to various polypeptides acs.org. Protected tryptophan derivatives have been used as model substrates to optimize these electrochemical conditions acs.org.

Metal-catalyzed reactions, including copper-catalyzed Ullmann coupling and palladium-catalyzed C-H activation, have also been developed for site-selective tryptophan modification rsc.orgrsc.org. Copper-catalyzed Ullmann coupling allows for the N(in)-arylation of tryptophan in peptides, introducing diverse functional groups rsc.org. Palladium nanoparticle-catalyzed C-H activation has been reported for the site-selective arylation of tryptophan and tryptophan residues in proteins in aqueous media rsc.org.

Other reagents and methods for tryptophan modification include reactions with triazolinediones, which can show selectivity for tryptophan at lower pH rsc.org, and historically, reagents like N-bromosuccinimide, although these can sometimes exhibit cross-reactivity with other residues taylorfrancis.com.

The development of these diverse methods highlights the ongoing effort to achieve precise site-selectivity and functional group tolerance for tryptophan modification under biologically compatible conditions.

Here is a summary of some tryptophan modification methods:

| Method | Targeted Site(s) on Indole Ring | Key Reagents/Conditions | Selectivity | Applications |

| Oxidative Cyclization (Trp-CLiC) | Primarily C2 | Oxaziridine reagents | High Trp-selective | Labeling, Proteomics, Covalent Inhibitor Design |

| Photochemical Modification | C2 (with N-carbamoylpyridinium) | N-carbamoylpyridinium salts, UV-B light | High Trp-selective | Labeling, Bioconjugation |

| Electrochemical Bioconjugation | C2 | Thiophenols, Electrochemical oxidation | High Trp-selective | Peptide Modification, Diagnostic/Therapeutic Agents |

| Copper-Catalyzed Ullmann Coupling | N1 | Aryl halides, Copper catalyst | N1-selective | Structural Diversification, Late-Stage Functionalization |

| Palladium-Catalyzed C-H Activation | C2 | Aryldiazonium salts, PdNP catalyst | C2-selective | Arylation |

| Triazolinedione Reaction | Indole ring | Triazolinediones (pH-dependent selectivity) | pH-dependent Trp/Tyr | Labeling |

This compound, as a protected D-tryptophan derivative, is relevant in this context primarily as a building block for synthesizing peptides containing D-tryptophan residues chemimpex.comglbiochem.comsgpgims.org.inglbiochem.comfuturechem.shop. These synthetic peptides can then serve as substrates for developing and testing the aforementioned site-selective modification methodologies acs.org. Furthermore, protected tryptophan derivatives, potentially including Boc-protected forms, can be used as simpler model compounds during the optimization of reaction conditions for novel tryptophan bioconjugation strategies before applying them to more complex peptide or protein systems acs.org.

Strategies for Introducing Molecular Probes and Tags

The site-selective modification of tryptophan residues provides a versatile platform for introducing a wide array of molecular probes and tags onto peptides and proteins. These appended molecules can serve various purposes, enabling downstream applications in chemical biology, diagnostics, and therapeutics.

Strategies for introducing molecular probes and tags via tryptophan modification involve reacting the functionalized tryptophan residue with molecules bearing complementary reactive groups. For instance, methods like Trp-CLiC allow for appending "payloads" to tryptophan residues nih.gov. Photochemical methods using N-carbamoylpyridinium salts can transfer functional groups, including reactive handles, purification tags, and removable protecting groups, to tryptophan nih.gov.

"Click chemistry" type reactions, known for their efficiency, biocompatibility, and reliability, are often employed to attach probes and tags after an initial modification creates a suitable handle on the tryptophan residue nih.govnih.gov. For example, oxidative cyclization methods can generate adducts that are amenable to subsequent click reactions for the installation of tags like biotin (B1667282) nih.gov. Similarly, clickable modifications enabling late-stage diversification of native peptides via C2-sulfenylation of tryptophan residues have been reported, allowing the incorporation of various groups including trifluoromethylthio, difluoromethylthio, alkylthio, and arylthio moieties nih.gov.

The types of molecular probes and tags introduced via tryptophan modification include:

Fluorescent dyes: For bioimaging and studying protein localization or conformational changes researchgate.netnih.gov.

Isotopes: For mass spectrometry-based proteomics and quantitative studies nih.gov.

Affinity tags (e.g., biotin): For protein isolation, enrichment, and detection nih.govnih.gov.

Activity-based probes: To identify and characterize functional tryptophan residues nih.govresearchgate.net.

Reactive handles: For subsequent conjugation with other molecules nih.gov.

Therapeutic payloads: In the context of antibody-drug conjugates nih.govresearchgate.net.

These strategies leverage the unique chemical handles created on the tryptophan indole ring to attach probes and tags with high specificity, contributing to the development of precisely engineered biomolecules with tailored properties for research and therapeutic applications. The ability to selectively modify tryptophan, a relatively rare amino acid, minimizes the potential for multiple labeling events within a single protein molecule, leading to more homogeneous and well-defined bioconjugates.

Mechanistic Insights and Reaction Pathway Elucidation

Investigation of Stereochemical Control and Racemization Prevention in Boc-D-Trp-OMe Synthesis

The preservation of the D-configuration at the α-carbon is a critical challenge in the synthesis of this compound and its subsequent use in peptide synthesis. Racemization, or epimerization, can occur during the activation of the carboxylic acid group, which is a necessary step for amide bond formation. mdpi.com The primary mechanism for this loss of stereochemical integrity involves the formation of a planar 5(4H)-oxazolone intermediate. mdpi.com The abstraction of the α-proton from this intermediate, which is rendered acidic by the electron-withdrawing nature of the ring, leads to a loss of the original stereochemistry. mdpi.com

Research has focused on developing coupling strategies that minimize the formation or lifetime of the oxazolone (B7731731) intermediate. Key factors include the choice of coupling reagents, additives, solvents, and reaction temperature.

Coupling Reagents and Additives: Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote racemization when used alone due to the formation of a highly reactive O-acylisourea intermediate that readily cyclizes to the oxazolone. mdpi.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) is a standard practice to suppress racemization. peptide.com These additives react with the activated ester to form an active ester that is more sterically hindered and less prone to cyclization, thereby favoring the desired aminolysis reaction. peptide.comnih.gov Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) incorporate an HOBt moiety within their structure and are widely used for efficient, low-racemization couplings. nih.gov

Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful technique for reducing racemization. vulcanchem.comnih.gov The rapid heating and shortened reaction times minimize the temporal window for the racemization process to occur, with studies on analogous dipeptides reporting negligible racemization (<2%) and high yields (>90%). vulcanchem.comnih.gov

Protecting Group Strategy: The structure of the amino acid itself and the protecting groups employed can influence the rate of racemization. Amino acids with electron-withdrawing side chains are generally more susceptible. mdpi.com While the Boc group on the α-amino nitrogen is standard, the choice of protection for the indole (B1671886) nitrogen can also be a factor in multi-step syntheses involving harsh conditions.

The following table summarizes the impact of different coupling conditions on stereochemical integrity, based on findings for related peptide syntheses.

| Coupling Reagent/Method | Additive | Racemization Level | Yield | Source(s) |

| DCC | None | High | Variable | mdpi.com |

| DCC | HOBt | Low | Good | peptide.com |

| HBTU | DIPEA | Low | 56-91% | nih.gov |

| DIC / HONB (MW-assisted) | None | Negligible (<2%) | >90% | vulcanchem.com |

This table is illustrative and based on data for analogous peptide coupling reactions.

Catalytic Cycle Elucidation in Metal-Mediated Functionalization of Tryptophan Derivatives

The indole side chain of tryptophan is a versatile scaffold for chemical modification through transition-metal-catalyzed C-H bond functionalization. nih.gov These reactions allow for the introduction of new substituents at specific positions of the indole ring (e.g., C2, C4, C7), which is often difficult to achieve through classical methods. researchgate.netchim.itresearchgate.net The elucidation of the catalytic cycle is key to understanding reaction outcomes and optimizing conditions.

A common pathway for these transformations, particularly for palladium- or rhodium-catalyzed reactions, involves a directing group to control regioselectivity. researchgate.netbeilstein-journals.org For a tryptophan derivative, a protecting group on the α-amino group can serve as an internal directing group, or an external one can be appended. A generalized catalytic cycle for a Pd-catalyzed C-H arylation at the C4 position of a tryptophan derivative can be described as follows:

C-H Activation/Metalation: The cycle begins with the coordination of the palladium(II) catalyst to the substrate. Guided by a directing group (DG), the catalyst selectively cleaves a C-H bond on the indole ring (e.g., at C4) to form a five-membered palladacycle intermediate. This is often the rate-determining step and is considered a concerted metalation-deprotonation (CMD) process. researchgate.net

Oxidative Addition: An aryl halide (Ar-X) then undergoes oxidative addition to the palladium center, increasing its oxidation state from Pd(II) to Pd(IV).

Reductive Elimination: The newly introduced aryl group and the indole moiety on the palladium center couple, forming a new C-C bond. This step, termed reductive elimination, regenerates the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Catalyst Regeneration: The Pd(II) species is now free to coordinate to another substrate molecule, continuing the cycle.

This process allows for the regioselective formation of C4-aryl, C4-alkyl, and other functionalized tryptophan derivatives. researchgate.netuniurb.it The choice of metal, ligand, directing group, and oxidant (if required to regenerate the active catalyst) are all critical parameters that control the efficiency and selectivity of the transformation. nih.govbeilstein-journals.org

| Catalyst System | Functionalization Position | Bond Formed | Source(s) |

| Pd(OAc)₂ | C4 | C-C (Aryl) | uniurb.it |

| Rh(III) | C2 | C-C (Acyl) | beilstein-journals.org |

| [Ir(cod)Cl]₂ / dtbpy | C7 | C-B (Boryl) | chim.it |

| Pd(OAc)₂ | C4 | C-C (Olefinic) | researchgate.net |

This table highlights various metal-catalyzed functionalizations on the tryptophan indole ring.

Understanding Protecting Group Interactions and Reactivity during Synthetic Transformations

The protecting groups in this compound—the tert-butyloxycarbonyl (Boc) group on the α-nitrogen and the methyl ester (OMe) at the C-terminus—are not merely passive spectators. They play a crucial role in modulating the molecule's reactivity, solubility, and conformational preferences during synthesis.

Analytical and Spectroscopic Characterization Techniques in Research Contexts

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of Boc-D-Trp-OMe, providing detailed information on its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Boc-protected amino acids, reversed-phase HPLC is a common and effective method. In this approach, a nonpolar stationary phase is used with a polar mobile phase.

Research and quality control laboratories routinely employ HPLC to determine the purity of this compound, often requiring a purity level of ≥98% or higher for use in sensitive applications like peptide synthesis. vwr.comomizzur.com For instance, a typical analysis might utilize a C18 column with a gradient elution system of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. acs.org The retention time of the compound under specific conditions serves as a key identifier, while the area of the peak in the chromatogram corresponds to its concentration, allowing for quantitative purity assessment.

Table 1: Representative HPLC Purity Data for Boc-Amino Acid Derivatives

| Compound | Purity (%) | Analytical Method |

| N(α)-Boc-D-tryptophan | >98.0 | HPLC |

| Boc-L-Trp-OMe | ≥ 99 | HPLC |

| Fmoc-D-Trp(Boc)-OH | ≥95 | HPLC |

| Boc-Trp(Boc)-OH | 98 min | HPLC |

This table presents typical purity values obtained for various Boc-protected amino acids using HPLC, illustrating the common standard of high purity required for research and synthesis applications. vwr.comomizzur.comchemimpex.comottokemi.com

Chiral Chromatography (e.g., Chiral HPLC)

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Chiral chromatography, particularly Chiral HPLC, is the definitive method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and allowing for their separation and quantification.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven to be highly effective for the chiral analysis of N-blocked amino acids like this compound. sigmaaldrich.com These CSPs can operate in different modes, including reversed-phase and polar organic phase, providing flexibility in method development. sigmaaldrich.com Studies have shown that for Boc-amino acids, reversed-phase mode on columns like CHIROBIOTIC T (Teicoplanin) is often the preferred choice. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the CSP and the enantiomers, with the stability of these complexes differing for the D- and L-forms.

In a study on the enantioseparation of tryptophan analogs, a teicoplanin-based chiral stationary phase was used to successfully separate the L and D enantiomers, with the L-enantiomer consistently eluting before the D-enantiomer under the tested reversed-phase conditions. nih.gov This ability to resolve enantiomers is crucial for determining the enantiomeric excess (e.e.) of this compound, ensuring that the correct isomer is used in subsequent synthetic steps. The development of zwitterionic chiral stationary phases has also shown promise for the direct stereo-selective resolution of amino acids and their derivatives. chiraltech.com

Mass Spectrometry for Molecular Mass and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

For this compound (C₁₇H₂₂N₂O₄, molecular weight 318.37 g/mol ), ESI-MS would be expected to show a prominent peak at m/z 319.38 corresponding to the [M+H]⁺ ion and potentially a peak at m/z 341.36 for the [M+Na]⁺ ion. This technique provides a rapid and accurate confirmation of the molecular weight of the synthesized or purchased compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

For example, a study utilizing HRMS for the characterization of a related dipeptide, Boc-Tyr-Trp-OH, reported an observed m/z of 482.2286 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 482.2291. Similarly, in the synthesis of N-Boc-β³-amino acid methyl esters, HR-ESIMS was used to confirm the elemental composition of the products. For instance, the calculated m/z for C₁₂H₂₃NO₄Na⁺ ([M+Na]⁺) was 268.1519, and the found value was 268.1524, demonstrating the high accuracy of the technique. This level of precision is crucial for unambiguously confirming the chemical formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. This technique provides valuable information about the connectivity of atoms within the molecule.

In the context of this compound, an MS/MS experiment would typically involve selecting the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) would then be used to break the molecule apart. Characteristic fragmentation patterns for Boc-protected amino acids include the loss of the tert-butoxycarbonyl (Boc) group or parts of it. For example, the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (100 Da) are common fragmentation pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the carbon skeleton and the placement of protons, confirming the identity and purity of the compound. creative-biostructure.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is typically employed for unambiguous assignment. emerypharma.com

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For this compound, characteristic signals are observed for the tert-butoxycarbonyl (Boc) protecting group, the tryptophan side chain, and the methyl ester. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Key signals in the ¹H NMR spectrum of this compound include a prominent singlet around 1.40 ppm corresponding to the nine equivalent protons of the Boc group. The protons of the tryptophan moiety exhibit more complex patterns. The α-proton (H-α) typically appears as a multiplet around 4.4-4.8 ppm. The β-protons (H-β) on the carbon adjacent to the indole (B1671886) ring are diastereotopic and appear as a multiplet, usually between 3.0 and 3.3 ppm. wiley-vch.de The methyl ester group gives rise to a sharp singlet at approximately 3.6-3.7 ppm. The aromatic protons of the indole ring resonate in the downfield region, typically between 6.9 and 7.8 ppm, along with the indole N-H proton which often appears as a broad singlet above 8.0 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Boc-Trp-OMe Derivatives in CDCl₃ Note: Data is compiled from related structures like Boc-L-Trp-L-Trp-OMe and may show slight variations.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | ~7.9 | s (broad) | 1H |

| Aromatic C-H | 6.9 - 7.8 | m | 5H |

| Amide N-H | ~5.0 | d | 1H |

| α-H | ~4.8 | m | 1H |

| -OCH₃ (Ester) | ~3.6 | s | 3H |

| β-H₂ | ~3.2 | m | 2H |

| -C(CH₃)₃ (Boc) | ~1.4 | s | 9H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in each unique carbon appearing as a single line. The chemical shift range for ¹³C is much wider than for ¹H, providing excellent resolution. oregonstate.edu

For this compound, the carbonyl carbons of the ester and carbamate (B1207046) groups are found furthest downfield, typically in the range of 170-175 ppm and ~155 ppm, respectively. wiley-vch.dersc.org The quaternary carbon of the Boc group appears around 80 ppm, while its methyl carbons resonate at approximately 28 ppm. wiley-vch.de The α-carbon is typically observed near 53-55 ppm, and the β-carbon around 28-34 ppm. wiley-vch.de The carbons of the indole ring have characteristic shifts between 109 and 136 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Boc-Trp-OMe Derivatives Note: Data is compiled from related structures and may show slight variations. wiley-vch.dersc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173 |

| C=O (Boc) | ~155 |

| Aromatic C (Indole) | 109 - 136 |

| Quaternary C (Boc) | ~80 |

| C-α | ~55 |

| -OCH₃ (Ester) | ~52 |

| C-β | ~28-34 |

| -C(CH₃)₃ (Boc) | ~28 |

To definitively assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR experiments are indispensable. libretexts.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). creative-biostructure.com In this compound, a COSY spectrum would show a cross-peak between the amide N-H and the α-H, and crucially, between the α-H and the β-protons. It would also reveal the coupling network among the aromatic protons on the indole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.com An HSQC spectrum would unambiguously link the ¹H signals of the α-H, β-H₂, ester -OCH₃, and Boc-group methyls to their corresponding ¹³C signals, confirming their assignments.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch is typically observed around 1742 cm⁻¹. researchgate.net The carbamate (Boc) carbonyl stretch appears at a lower frequency, generally around 1690-1710 cm⁻¹. The N-H stretching vibrations are also prominent; the indole N-H stretch is often seen near 3400 cm⁻¹, while the amide N-H of the Boc group appears in a similar region, sometimes as a broader band. researchgate.netderpharmachemica.com Bending vibrations for the N-H amide group can also be seen around 1520-1535 cm⁻¹. derpharmachemica.com

Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are approximate and compiled from related compounds. researchgate.netderpharmachemica.com

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

| Indole N-H | Stretch | 3400 |

| Amide N-H | Stretch | ~3300 |

| Ester C=O | Stretch | 1742 |

| Carbamate C=O | Stretch | 1690-1710 |

| Amide N-H | Bend | 1520-1535 |

| Ester C-O | Stretch | 1200-1270 |

X-ray Crystallography for Definitive Stereochemical and Solid-State Structural Analysis of this compound Derivatives

While obtaining single crystals of this compound itself can be challenging, X-ray crystallographic analysis of its derivatives provides invaluable, definitive information about stereochemistry and solid-state conformation. Studies on peptides incorporating the Boc-Trp moiety reveal specific structural preferences.

Computational and Theoretical Investigations in Chemical Design

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For Boc-D-Trp-OMe, DFT calculations can provide information about the distribution of electrons, molecular orbitals (such as HOMO and LUMO), and electrostatic potential. This information is fundamental for predicting the molecule's reactivity, including potential sites for electrophilic or nucleophilic attack and its behavior in various chemical environments.

DFT studies have been applied to understand the electronic structure and reactivity of tryptophan derivatives and related peptide systems. For example, DFT calculations have been used to investigate changes in electronic structure in ureidopeptides upon substitution, which affects intramolecular hydrogen bonding and conformational preferences researchgate.net. While not specifically focused on this compound, these studies highlight the utility of DFT in understanding how structural modifications influence electronic properties and, consequently, reactivity. DFT calculations can also be used to predict the reactivity of different sites within a molecule or on a surface by analyzing electronic descriptors ucdavis.edu.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, including conformational analysis, are essential for understanding the three-dimensional structure and flexibility of this compound. The conformation of a molecule significantly influences its physical and chemical properties, as well as its interactions with other molecules.

Studies on tryptophan-containing peptides and related structures utilize molecular modeling and experimental techniques like NMR, CD, and X-ray crystallography to elucidate conformational preferences irb.hrmdpi.com. These studies often reveal the presence of various conformers stabilized by intramolecular hydrogen bonds irb.hraip.org. For instance, investigations on ferrocene (B1249389) dipeptides with hydrophobic amino acids, including tryptophan derivatives, employed DFT alongside experimental methods to analyze their conformational properties and hydrogen bonding patterns irb.hrmdpi.com. The presence and strength of hydrogen bonds, both intramolecular and intermolecular, are key factors determining the favored conformations in different environments aip.orgmdpi.com. Molecular modeling can help predict these interactions and the resulting stable conformers.

Prediction of Reaction Energetics and Transition States in Synthetic Pathways

Computational chemistry, particularly DFT, is invaluable for studying reaction mechanisms and predicting the energetics of different steps in synthetic pathways involving this compound. This includes identifying transition states and calculating activation energies, which helps in understanding reaction rates and selectivities.

Studies on the synthesis of tryptophan derivatives often involve computational investigations of reaction mechanisms. For example, DFT calculations were used to support a concerted oxidative addition mechanism in a palladium-catalyzed C-H glycosylation of tryptophan, a reaction relevant to synthesizing modified tryptophan residues chinesechemsoc.orgchinesechemsoc.org. These calculations helped understand the stereospecific functionalization of an intermediate chinesechemsoc.orgchinesechemsoc.org. Another study involving the N-arylation of a dipeptide containing tryptophan proposed a mechanism involving a trifluoroacetate-assisted C-H activation step, supported by computational studies researchgate.net.

Computational studies can also explore the energetics of different reaction pathways, such as the diastereoselectivity observed in oxidative coupling reactions involving tryptophan substrates nih.gov. By calculating the energies of diastereomeric transition states, researchers can gain insight into why certain products are favored nih.gov.

In silico Screening and Design of Novel this compound Derivatives and Analogues

In silico screening and computer-aided design approaches are increasingly used to identify and design novel molecules with desired properties. For this compound, these methods can be applied to design derivatives or analogues with altered reactivity, improved interactions with biological targets, or enhanced properties for specific applications.

Molecular docking and virtual screening are common techniques used in the design of new compounds, including peptide derivatives researchgate.netnih.govacs.org. These methods predict how a molecule might bind to a target protein, providing insights into potential biological activity researchgate.netnih.gov. For instance, in silico studies have been used to explore the binding of peptide derivatives to enzymes like DNA gyrase researchgate.net.

The design of novel derivatives can involve modifying different parts of the this compound structure, such as the Boc protecting group, the tryptophan side chain, or the methyl ester. In silico methods can help predict the impact of these modifications on the molecule's properties and interactions. For example, studies have explored the effect of incorporating tryptophan residues into larger peptide structures and modifying the indole (B1671886) side chain for altered activity nih.gov. Computational approaches can guide the selection of promising candidates for synthesis and experimental testing.

Data from in silico studies can include predicted binding affinities (docking scores) and analyses of interactions (hydrogen bonds, hydrophobic interactions) between the designed molecules and their targets researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-Trp-OMe, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group and methyl esterification of the carboxyl group. Key steps include:

- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity and reduce racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product.

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) .

Q. How can researchers characterize this compound’s structural integrity and enantiomeric purity?

- Methodological Answer :

- NMR spectroscopy : Analyze H and C spectra to confirm Boc group presence (tert-butyl signals at ~1.4 ppm) and methyl ester resonance (~3.7 ppm) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve D- and L-enantiomers .

- Circular dichroism (CD) : Verify optical activity in the 200–250 nm range to confirm chirality .

Q. What stability considerations are critical for this compound in aqueous and organic solvents?

- Methodological Answer :

- Hydrolysis susceptibility : Test stability in aqueous buffers (pH 3–9) via LC-MS to monitor ester cleavage or Boc deprotection .

- Storage recommendations : Store at –20°C under inert gas (argon) to prevent oxidation. Use anhydrous solvents (e.g., DMSO) for long-term stock solutions .

Advanced Research Questions

Q. How can this compound’s chiral integrity be maintained during peptide coupling reactions?

- Methodological Answer :

- Racemization prevention : Use low temperatures (0–4°C) and coupling agents like HATU with DIEA to minimize base-induced racemization .

- Kinetic monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps. A >99% ee threshold is critical for bioactive peptide applications .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis framework : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize variables (e.g., cell lines, concentration ranges) .

- Data validation : Replicate assays under controlled conditions (e.g., identical solvent systems, pH) to isolate confounding factors .

- Statistical rigor : Use ANOVA with post-hoc tests to compare discrepancies in IC50 values .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing metabolic instability?

- Methodological Answer :

- Prodrug modification : Introduce PEGylation or liposomal encapsulation to enhance plasma half-life .

- Metabolite profiling : Use LC-MS/MS to identify degradation products in rodent plasma and liver microsomes .

- Dosage optimization : Conduct dose-escalation trials with PK/PD modeling (e.g., non-compartmental analysis) .

Data Analysis and Interpretation

Q. What statistical and computational tools are recommended for analyzing this compound’s structure-activity relationships (SAR)?

- Methodological Answer :